molecular formula C7H6ClFS B2864418 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene CAS No. 1314939-89-3

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

Cat. No.: B2864418
CAS No.: 1314939-89-3
M. Wt: 176.63
InChI Key: SKGMMAGHGPUATF-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS 1314939-89-3) is a halogenated aromatic compound with the molecular formula C₇H₆ClFS and a molecular weight of 176.64 g/mol . The structure features a benzene ring substituted with chlorine at position 1, fluorine at position 3, and a methylsulfanyl (-SMe) group at position 5. This arrangement of electron-withdrawing (Cl, F) and electron-donating (methylsulfanyl) substituents influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

1-chloro-3-fluoro-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGMMAGHGPUATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions involving halogenated aromatic compounds.

    Medicine: It may serve as a precursor in the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene involves its interaction with various molecular targets. The presence of halogen atoms and the methylsulfanyl group allows the compound to participate in specific chemical reactions, such as nucleophilic substitution and oxidation. These reactions can modify the structure and function of target molecules, leading to various effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene can be contextualized against analogous benzene derivatives with halogen and methylsulfanyl substituents. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features Reference
This compound C₇H₆ClFS 176.64 Cl (1), F (3), -SMe (5) Balanced electronic effects
1-Chloro-2-(methylsulfanyl)benzene C₇H₇ClS 158.65 Cl (1), -SMe (2) Lacks fluorine; closer substituents
5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene C₈H₆BrClF₂S 287.55 Br (5), Cl (2), -CF₂H (1), -SMe (3) Bulky substituents; higher molecular weight
1-Isocyanato-3-(methylsulfanyl)benzene C₈H₆ClNOS 199.66 -NCO (1), -SMe (3) Reactive isocyanate group

Key Differences and Implications

Substituent Effects :

  • The chlorine and fluorine in the target compound enhance electrophilicity at the aromatic ring, making it reactive toward nucleophilic substitution or cross-coupling reactions. In contrast, 1-chloro-2-(methylsulfanyl)benzene lacks fluorine, reducing its electronic polarization .
  • The difluoromethyl group in the brominated analog () introduces steric bulk and lipophilicity, which may hinder reactivity but improve membrane permeability in bioactive molecules .

Positional Isomerism :

  • Moving the methylsulfanyl group from position 5 (target compound) to position 2 () alters steric interactions and resonance effects. For example, proximity between Cl and -SMe in the latter may lead to intramolecular interactions, affecting solubility .

Functional Group Diversity :

  • The isocyanate group in 1-isocyanato-3-(methylsulfanyl)benzene enables participation in urea or carbamate formation, expanding utility in polymer chemistry or drug design .

Crystallographic and Conformational Data

  • demonstrates that methylsulfanyl-containing compounds often exhibit planar aromatic systems and stabilized conformations via hydrogen bonding . Such features are critical in crystal engineering or ligand-protein interactions.

Biological Activity

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene, also known by its IUPAC name (3-chloro-5-fluorophenyl)(methyl)sulfane, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C7H6ClF
  • Molecular Weight : 176.64 g/mol
  • CAS Number : 1314939-89-3
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its functional groups. The presence of chlorine and fluorine atoms allows for potential halogen bonding , while the methylsulfanyl group can engage in sulfur-based interactions . These interactions can significantly influence the compound's reactivity and binding affinity to various biological targets, making it valuable in medicinal chemistry and related fields .

Biological Applications

This compound is utilized in several scientific domains:

  • Pharmaceutical Development : It serves as a precursor in synthesizing therapeutic agents aimed at specific diseases.
  • Enzyme Inhibition Studies : The compound's structural similarity to biologically active molecules makes it a candidate for studying enzyme inhibition and receptor binding .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, which are critical for addressing multidrug-resistant pathogens .

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDBacterial StrainMIC (µg/mL)
1Staphylococcus aureus0.20
2Escherichia coli0.50
3Pseudomonas aeruginosa1.00

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of various halogenated compounds, including derivatives of this compound. The results indicated that these compounds could effectively inhibit certain enzymes involved in metabolic pathways, thus providing insights into their potential therapeutic applications .

Case Study 2: Antibacterial Screening

In another research effort, a series of compounds featuring the methylsulfanyl group were screened for antibacterial activity against multidrug-resistant pathogens. The findings revealed that modifications in the chemical structure significantly affected their potency, with some derivatives exhibiting MIC values as low as 0.20 µg/mL against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic aromatic substitution : Start with a pre-functionalized benzene ring (e.g., 1,3-dichloro-5-fluorobenzene) and substitute one chlorine atom with methylsulfanyl using sodium thiomethoxide (NaSCH₃) in anhydrous DMF at 80–100°C .
  • Oxidation control : The methylsulfanyl group is prone to oxidation; use inert atmospheres (N₂/Ar) to prevent unintended sulfoxide/sulfone formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity. Yield optimization requires precise stoichiometry and temperature control .

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H NMR (δ 2.5 ppm for SCH₃), 13^{13}C NMR (δ 160–170 ppm for aromatic C-F), and 19^{19}F NMR (δ -110 ppm for meta-F) confirm substituent positions .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 204.5) and fragmentation patterns .
  • Elemental analysis : Validate C, H, S, and halogen content (±0.3% error) .

Q. What are the key reactivity trends of the methylsulfanyl group in this compound?

  • Oxidation : Treat with H₂O₂/HOAc to form sulfoxide (R-SO-CH₃) or with KMnO₄/H₂SO₄ for sulfone (R-SO₂-CH₃). Monitor reaction progress via TLC .
  • Electrophilic substitution : The electron-donating SCH₃ group directs incoming electrophiles (e.g., nitration, halogenation) to the para position relative to itself .

Advanced Research Questions

Q. How do steric and electronic effects of chloro, fluoro, and methylsulfanyl substituents influence regioselectivity in cross-coupling reactions?

  • Electronic analysis :

  • Fluorine’s strong electron-withdrawing effect deactivates the ring, while SCH₃ donates electrons. DFT calculations (B3LYP/6-31G*) show localized electron density at C-4, favoring Suzuki-Miyaura couplings at this position .
    • Steric hindrance : Ortho-chloro and meta-fluoro substituents restrict access to C-2 and C-6, limiting reactivity at these sites. Use bulky ligands (e.g., SPhos) to enhance selectivity for C-4 .

Q. What computational methods are suitable for predicting the compound’s spectroscopic properties and reaction pathways?

  • DFT/Molecular modeling :

  • Optimize geometry using Gaussian 16 (M06-2X/cc-pVTZ) to predict NMR chemical shifts (GIAO method) and IR vibrational modes .
  • Transition-state analysis (TSA) for substitution reactions: Identify activation barriers for SCH₃ substitution vs. competing pathways .
    • MD simulations : Solvent effects (e.g., DMSO vs. THF) on reaction kinetics can be modeled using GROMACS .

Q. How does the crystal packing of this compound derivatives affect their physicochemical properties?

  • X-ray crystallography :

  • Use SHELX suite for structure refinement. Intermolecular interactions (e.g., C–H⋯S, halogen bonding) stabilize crystal lattices, as seen in analogous compounds .
  • Dihedral angles between substituents (e.g., SCH₃ and Cl) influence melting points and solubility. Compare with 1,3-difluoro analogs to isolate packing effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data reconciliation :

  • Dose-response curves : Re-evaluate antimicrobial assays (e.g., MIC against S. aureus) using standardized CLSI protocols. Contradictions may arise from variations in bacterial strains or solvent carriers .
  • Metabolite profiling : LC-MS/MS detects sulfone/sulfoxide metabolites, which may exhibit differing bioactivities compared to the parent compound .

Tables for Comparative Analysis

Table 1 : Substituent Effects on Reaction Yields

SubstrateReaction TypeYield (%)Key ConditionReference
1-Cl-3-F-5-SCH₃-BenzeneSuzuki Coupling (C-4)78Pd(OAc)₂, SPhos, 80°C
1,3-F₂-5-SCH₃-BenzeneNitration (C-4)65HNO₃/H₂SO₄, 0°C

Table 2 : Spectral Data for Structural Confirmation

TechniqueKey SignalAssignmentReference
19^{19}F NMRδ -110 ppm (d, J = 8.5 Hz)Meta-fluorine
HRMS[M+H]⁺ = 204.5123 (calc. 204.5120)Molecular ion

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